molecular formula C12H12N2O4 B2524864 3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid CAS No. 24919-53-7

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid

カタログ番号 B2524864
CAS番号: 24919-53-7
分子量: 248.238
InChIキー: WEPWCERKTBRRBM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid, also known as DBPA, is a benzodiazepine derivative that has been studied extensively for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research for its mechanism of action, biochemical and physiological effects, and potential future directions.

作用機序

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. 3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid enhances the binding of GABA to the receptor, resulting in increased chloride ion influx and subsequent hyperpolarization of the neuron. This leads to the anxiolytic, anticonvulsant, and sedative effects observed in animal models.

生化学的および生理学的効果

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid has been shown to have significant effects on the central nervous system. It has been shown to increase the activity of the GABA-A receptor, resulting in increased chloride ion influx and subsequent hyperpolarization of the neuron. This leads to the anxiolytic, anticonvulsant, and sedative effects observed in animal models.

実験室実験の利点と制限

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid has several advantages for lab experiments, including its high purity and well-documented mechanism of action. However, its use is limited by its potential toxicity and the need for further research to fully understand its potential therapeutic applications.

将来の方向性

There are several potential future directions for 3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid research. These include further investigation of its potential therapeutic applications, the development of new synthetic methods to improve yield and purity, and the investigation of its potential toxicity and side effects. Additionally, 3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Conclusion:
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid is a benzodiazepine derivative that has shown promising results in scientific research for its potential therapeutic applications. It acts as a positive allosteric modulator of the GABA-A receptor, resulting in anxiolytic, anticonvulsant, and sedative effects. While further research is needed to fully understand its potential applications and limitations, 3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid has the potential to be an important tool in the treatment of neurological disorders.

合成法

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid can be synthesized using various methods, including the reaction of 2-amino-5,7-dichlorobenzoxazole with ethyl acetoacetate and subsequent reaction with hydrazine hydrate. Another method involves the reaction of 2-amino-5,7-dichlorobenzoxazole with ethyl acetoacetate and subsequent reaction with 2-oxo-2-phenylethyl bromide. These methods have been optimized to yield high purity 3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid.

科学的研究の応用

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. Additionally, 3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid has been shown to have potential applications in the treatment of epilepsy, anxiety disorders, and sleep disorders.

特性

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-10(16)6-5-9-12(18)13-8-4-2-1-3-7(8)11(17)14-9/h1-4,9H,5-6H2,(H,13,18)(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPWCERKTBRRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。